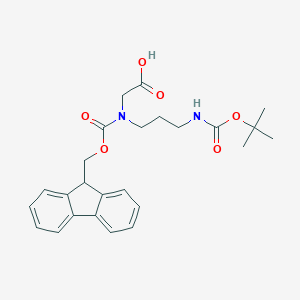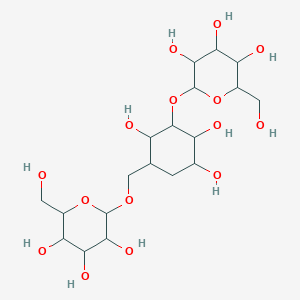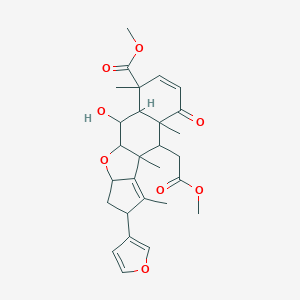
Deacetylnimbin
Vue d'ensemble
Description
La désacétylnimbine est un composé limonoïde isolé de l'arbre neem (Azadirachta indica). Il s'agit d'un dérivé de la nimbine, où le groupe acétyloxy en position 6 est remplacé par un groupe hydroxyle . La désacétylnimbine est connue pour ses diverses activités biologiques, notamment ses propriétés anti-appétentes, de régulation de la croissance des insectes et antifongiques .
Applications De Recherche Scientifique
Deacetylnimbin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other limonoid compounds.
Biology: Studied for its antifeedant and insect growth-regulating properties.
Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of eco-friendly pesticides and agrochemicals.
Mécanisme D'action
Target of Action
Deacetylnimbin, also known as 6-Deacetylnimbin, is a limonoid isolated from the neem tree, Azadirachta indica . It primarily targets insects such as Spodoptera litura, Pericallia ricini, and Oxya fuscovittata . It acts as an insect growth regulator and antifeedant , deterring feeding and causing delays in molting, leading to larval and pupal mortalities .
Mode of Action
This compound interacts with its targets by inhibiting their feeding and growth . It causes delays in molting by increasing the larval duration, leading to larval and pupal mortalities . The compound also decreases pupal weights in the targeted insects .
Biochemical Pathways
It is known that the compound is a limonoid, a class of highly oxygenated terpenoids . Limonoids are known to interfere with insect growth and development, suggesting that this compound may affect similar pathways .
Pharmacokinetics
It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by the plant itself.
Result of Action
The primary result of this compound’s action is the inhibition of insect growth and feeding . This leads to increased larval duration, larval and pupal mortalities, and decreased pupal weights . These effects can significantly impact the survival and reproduction of the targeted insects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s insecticidal activity may vary depending on the insect species and their specific physiological and biochemical characteristics . Additionally, environmental conditions such as temperature and humidity could potentially affect the stability and efficacy of the compound . .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La désacétylnimbine peut être synthétisée par une série de réactions chimiques impliquant des extraits d'arbre neem. La méthode principale consiste à isoler la nimbine de l'huile de neem, suivie d'une désacétylation pour produire de la désacétylnimbine . Le processus comprend généralement:
Isolement de la Nimbine: La nimbine est isolée de l'huile de neem en utilisant la chromatographie liquide haute performance préparative (HPLC).
Désacétylation: La nimbine isolée subit une désacétylation, où le groupe acétyloxy est remplacé par un groupe hydroxyle.
Méthodes de Production Industrielle
La production industrielle de désacétylnimbine implique une extraction à grande échelle de l'huile de neem, suivie de processus de purification et de modification chimique. L'utilisation de techniques chromatographiques avancées garantit la pureté et le rendement de la désacétylnimbine .
Analyse Des Réactions Chimiques
Types de Réactions
La désacétylnimbine subit diverses réactions chimiques, notamment:
Oxydation: La désacétylnimbine peut être oxydée pour former différents dérivés oxydés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels dans la désacétylnimbine.
Substitution: Les réactions de substitution peuvent remplacer des groupes fonctionnels spécifiques par d'autres.
Réactifs et Conditions Courantes
Les réactifs courants utilisés dans les réactions impliquant la désacétylnimbine comprennent:
Agents oxydants: tels que le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Agents réducteurs: tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).
Agents de substitution: Divers réactifs organiques et inorganiques en fonction de la substitution souhaitée.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la désacétylnimbine, chacun ayant des activités biologiques uniques .
Applications de Recherche Scientifique
La désacétylnimbine a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisée comme précurseur pour la synthèse d'autres composés limonoïdes.
Biologie: Étudiée pour ses propriétés anti-appétentes et de régulation de la croissance des insectes.
Médecine: Enquêtée pour ses potentielles activités anticancéreuses, antivirales et antibactériennes.
Industrie: Utilisée dans le développement de pesticides et d'agrochimiques écologiques.
Mécanisme d'Action
La désacétylnimbine exerce ses effets par le biais de diverses cibles et voies moléculaires:
Activité anti-appétante: Elle dissuade l'alimentation des insectes en interférant avec leurs processus digestifs.
Régulation de la croissance des insectes: Elle perturbe le processus de mue chez les insectes, conduisant à une durée larvaire accrue et à une mortalité accrue.
Activité antifongique: Elle inhibe la croissance des champignons en interférant avec la synthèse de leur paroi cellulaire.
Comparaison Avec Des Composés Similaires
La désacétylnimbine est unique par rapport aux autres composés similaires en raison de ses activités biologiques spécifiques. Des composés similaires incluent:
Nimbine: Le composé parent avec un groupe acétyloxy en position 6.
Azadiradione: Un autre limonoïde avec des propriétés insecticides similaires.
Salannin: Connu pour ses activités anti-appétentes et de régulation de la croissance des insectes.
Epoxyazadiradione: Présente des propriétés antifongiques et insecticides.
La désacétylnimbine se démarque en raison de sa structure moléculaire spécifique et de la combinaison unique d'activités biologiques qu'elle présente .
Propriétés
IUPAC Name |
methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBHKOAPXBDFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940038 | |
| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18609-16-0 | |
| Record name | Nimbic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





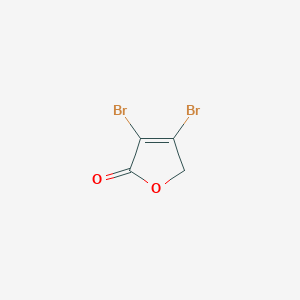
![(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B119100.png)



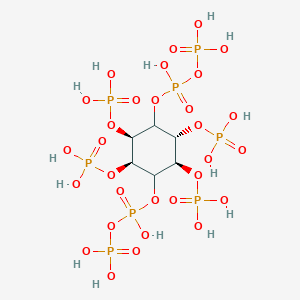
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)

